molecular formula C9H16I2 B14408404 1,9-Diiodonon-1-ene CAS No. 87462-73-5

1,9-Diiodonon-1-ene

Cat. No.: B14408404
CAS No.: 87462-73-5
M. Wt: 378.03 g/mol
InChI Key: PAMLNVVCRHKETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Diiodonon-1-ene is an aliphatic diiodo alkene characterized by iodine atoms at the terminal positions (C1 and C9) of a nine-carbon chain with a single double bond at the C1 position.

Properties

CAS No.

87462-73-5

Molecular Formula

C9H16I2

Molecular Weight

378.03 g/mol

IUPAC Name

1,9-diiodonon-1-ene

InChI

InChI=1S/C9H16I2/c10-8-6-4-2-1-3-5-7-9-11/h6,8H,1-5,7,9H2

InChI Key

PAMLNVVCRHKETD-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CI)CCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Diiodonon-1-ene can be synthesized through various methods. One common approach involves the iodination of non-1-ene. The reaction typically requires the presence of iodine (I2) and a suitable catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the carbon chain. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,9-Diiodonon-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of non-1-ene derivatives with different functional groups.

    Addition: Formation of dihaloalkanes or hydrogenated products.

    Oxidation: Formation of diiodo alcohols.

Scientific Research Applications

1,9-Diiodonon-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,9-Diiodonon-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The double bond allows for addition reactions, which can modify the compound’s structure and properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,9-Diiodonon-1-ene with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Structural Analogs from 1,9-Diheteroarylnona-1,3,6,8-tetraen-5-ones

describes 1,9-diheteroarylated nona-1,3,6,8-tetraen-5-ones, which share the 1,9-disubstitution pattern but differ in backbone unsaturation and functional groups. Key comparisons include:

Compound Substituents (C1/C9) Melting Point (°C) Yield (%) Key Properties/Reactivity
This compound (hypothetical) Iodine atoms ~50–80 (estimated) N/A High polarizability, prone to elimination/substitution
Compound 75 3-Fluoropyridinyl 142–143 44 Aromatic stacking, moderate solubility in polar solvents
Compound 76 Quinolin-2-yl 172–173 38 High melting point due to planar aromatic systems
Compound 79 Benzoimidazolyl 198 (decomposes) 28 Thermal instability, likely due to steric hindrance

Key Observations:

  • Melting Points: The aromatic substituents in compounds result in higher melting points (142–198°C) compared to the estimated range for this compound (~50–80°C). This disparity arises from aromatic π-π stacking and crystalline packing in heteroaryl derivatives, whereas aliphatic iodo compounds lack such interactions.
  • Reactivity: Iodine’s polarizable nature and weaker C–I bond (vs. C–C/C–N in heteroaryls) make this compound more reactive in elimination (e.g., forming alkynes) or nucleophilic substitution reactions. In contrast, the tetraenone backbone in compounds favors conjugation and electrophilic aromatic substitution .

Comparison with Other Halogenated Alkenes

  • Bond Strength: C–I < C–Br < C–Cl, making iodo compounds more reactive in bond cleavage.
  • Solubility: Iodoalkenes are less water-soluble than fluoro- or chlorinated analogs due to iodine’s hydrophobicity.

Functional Group Comparisons

  • vs. Fluorene Derivatives (): Fluorene-based compounds (e.g., 9-fluorenone) exhibit rigid bicyclic structures with ketone functionalities, enabling UV absorption and redox activity. In contrast, this compound’s linear structure and iodine substituents favor radical or cross-coupling reactions .

Research Implications and Limitations

  • Gaps in Data: Direct studies on this compound are absent in the provided evidence, necessitating inferences from structural analogs.
  • Synthetic Challenges: Introducing iodine at terminal positions may require specialized reagents (e.g., I₂/KI in acidic conditions), contrasting with the palladium-catalyzed couplings used for heteroaryl derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.